molecular formula C5H9KO3 B3145452 Potassium acetylacetonate hemihydrate CAS No. 57402-46-7

Potassium acetylacetonate hemihydrate

Cat. No.: B3145452
CAS No.: 57402-46-7
M. Wt: 156.22 g/mol
InChI Key: HXTFFCDNODNHAJ-UHFFFAOYSA-M
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Description

Potassium acetylacetonate hemihydrate is a coordination compound with the chemical formula ( \text{KC}_5\text{H}_7\text{O}_2 \cdot 0.5\text{H}_2\text{O} ). It is a derivative of acetylacetone, where the potassium ion is coordinated to the acetylacetonate anion. This compound is known for its unique crystal structure and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known that each potassium ion in the compound is surrounded by seven oxygen atoms . Six of these oxygen atoms belong to four acetylacetone anions .

Mode of Action

The compound’s structure, as determined by x-ray diffraction, reveals that the potassium ion interacts with the oxygen atoms of the acetylacetone anions . This interaction likely plays a crucial role in the compound’s overall mode of action.

Result of Action

Given the compound’s structure and interactions, it’s plausible that it could influence cellular processes through its interactions with potassium and oxygen ions .

Action Environment

The action environment of potassium acetylacetonate hemihydrate can influence its efficacy and stability. Factors such as temperature, pH, and the presence of other ions could potentially affect the compound’s behavior. For instance, the compound has a melting point of approximately 235°C , indicating that it can remain stable under high-temperature conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium acetylacetonate hemihydrate can be synthesized by reacting acetylacetone with potassium hydroxide in an aqueous medium. The reaction typically involves the following steps:

  • Dissolve acetylacetone in water.
  • Add potassium hydroxide to the solution while stirring.
  • Allow the reaction to proceed at room temperature until the formation of the potassium acetylacetonate complex.
  • The product is then isolated by filtration and dried to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically crystallized from the reaction mixture and dried under controlled conditions to obtain the hemihydrate form.

Chemical Reactions Analysis

Types of Reactions

Potassium acetylacetonate hemihydrate undergoes various chemical reactions, including:

    Coordination Reactions: It can form complexes with various metal ions, where the acetylacetonate anion acts as a bidentate ligand.

    Substitution Reactions: The acetylacetonate ligand can be replaced by other ligands in the presence of suitable reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the nature of the metal ion it is complexed with.

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) nitrate in aqueous or organic solvents.

    Substitution Reactions: Often require the presence of strong acids or bases to facilitate ligand exchange.

    Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Coordination Reactions: Formation of metal-acetylacetonate complexes.

    Substitution Reactions: New complexes with different ligands.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the metal-acetylacetonate complexes.

Scientific Research Applications

Potassium acetylacetonate hemihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of metal-acetylacetonate complexes, which are important in catalysis and material science.

    Biology: Employed in the study of enzyme mechanisms and as a model compound for biological chelation processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of high-purity metal films and coatings, as well as in the manufacture of catalysts for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium acetylacetonate
  • Lithium acetylacetonate
  • Calcium acetylacetonate
  • Magnesium acetylacetonate

Uniqueness

Potassium acetylacetonate hemihydrate is unique due to its specific coordination environment and the stability of its hemihydrate form. Compared to other metal acetylacetonates, it offers distinct advantages in terms of solubility, stability, and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it a versatile compound in various applications.

Properties

IUPAC Name

potassium;4-oxopent-2-en-2-olate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.K.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTFFCDNODNHAJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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